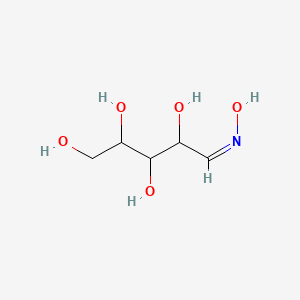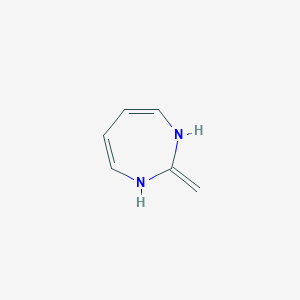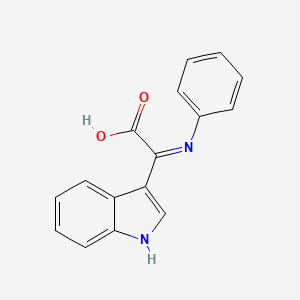
L-Arabinose, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arabinose, oxime is a derivative of L-arabinose, a naturally occurring pentose sugar found in various plant materials L-arabinose is known for its role in the structure of plant cell walls and its use in various biochemical processes The oxime derivative is formed by the reaction of L-arabinose with hydroxylamine, resulting in the formation of an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-arabinose, oxime typically involves the reaction of L-arabinose with hydroxylamine hydrochloride in an aqueous solution. The reaction is carried out under mild conditions, usually at room temperature, and requires a slightly acidic environment to facilitate the formation of the oxime group. The reaction can be represented as follows:
L-Arabinose+NH2OH⋅HCl→L-Arabinose, oxime+H2O+HCl
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods to obtain high-purity L-arabinose from natural sources, followed by chemical synthesis of the oxime derivative. One such method involves the use of yeast-mediated biopurification to extract L-arabinose from xylose mother liquor, which is then reacted with hydroxylamine to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
L-arabinose, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
L-arabinose, oxime has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of L-arabinose, oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a competitive inhibitor of certain enzymes by mimicking the structure of natural substrates .
Comparación Con Compuestos Similares
L-arabinose, oxime can be compared with other similar compounds, such as:
D-Arabinose, oxime: Similar in structure but derived from D-arabinose. It may have different biological activities and applications.
L-Ribose, oxime: Another pentose sugar oxime with distinct properties and uses.
L-Xylose, oxime:
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in organic synthesis and biochemical studies. Further research into its mechanisms of action and potential therapeutic uses may uncover new applications and benefits.
Propiedades
Número CAS |
57884-47-6 |
|---|---|
Fórmula molecular |
C5H11NO5 |
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
(5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1- |
Clave InChI |
OKDOWAAKOUUJPX-BHQIHCQQSA-N |
SMILES isomérico |
C(C(C(C(/C=N\O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=NO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)


![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)





